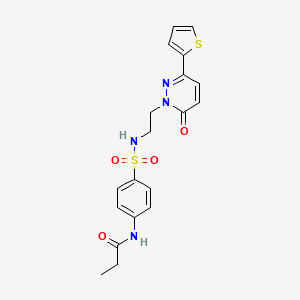
ethyl 4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate is a complex organic compound that features a furan ring, a pyridazinone moiety, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the reaction of hydrazine with a suitable diketone or ketoester. For example, reacting 2-furoyl chloride with hydrazine hydrate yields 3-(furan-2-yl)-6-oxopyridazin-1(6H)-one.
Amidation Reaction: The pyridazinone intermediate is then reacted with 4-aminobutanoic acid to form the corresponding amide.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid under strong oxidative conditions.
Reduction: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine using reducing agents like sodium borohydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism by which ethyl 4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
DNA Intercalation: Its planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanoate): Similar structure but lacks the benzoate ester group.
4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate is unique due to its combination of a furan ring, pyridazinone moiety, and benzoate ester, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
ethyl 4-[4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-2-28-21(27)15-7-9-16(10-8-15)22-19(25)6-3-13-24-20(26)12-11-17(23-24)18-5-4-14-29-18/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRNJFXACKNYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2749226.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2749227.png)
![1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2749228.png)


![5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2749231.png)





![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2749247.png)
![5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2749248.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2749249.png)
